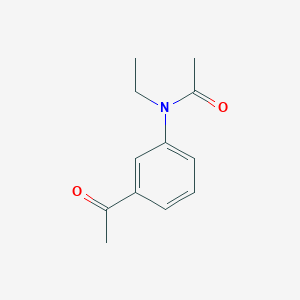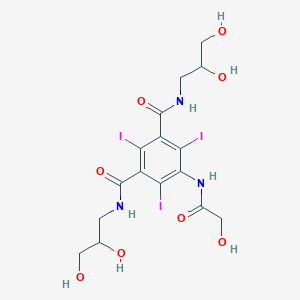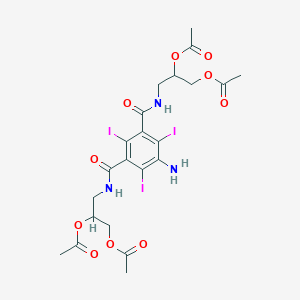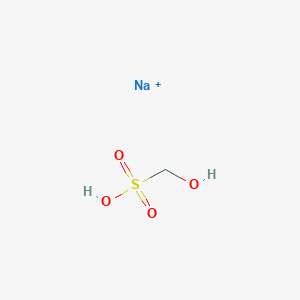
Diallyl trisulfide
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Diallyl trisulfide (DATS) is an organosulfur compound derived from garlic . It has been shown to interact with a variety of molecular targets, including cancer cells in the prostate and breast , reactive oxygen species (ROS) , and chitin synthase A (CHSA) . These targets play crucial roles in cellular processes such as cell proliferation, oxidative stress response, and structural integrity.
Mode of Action
DATS interacts with its targets in several ways. For cancer cells, DATS increases the number of cells that arrest in the G2 phase of mitosis and promotes an increase in caspase-3 activity . These effects contribute to the apoptosis of cancer cells and a decrease in cancer cell proliferation . For ROS, DATS increases their levels within cancer cells . In the case of CHSA, DATS downregulates its expression, leading to chitin reduction and disruption of the epidermal layer .
Biochemical Pathways
DATS affects multiple biochemical pathways. It has been shown to regulate endoplasmic reticulum stress and inhibit STAT3/PKC-δ and MAPK signaling pathways . These pathways are involved in cell proliferation, survival, and differentiation. DATS also activates the PI3K/Akt pathway , which increases the formation and bioavailability of nitric oxide (NO) . This negatively impacts mitochondrial functionality .
Pharmacokinetics
The ADME (absorption, distribution, metabolism, and excretion) properties of DATS have been studied. It has been found that DATS can be metabolized by glutathione in red blood cells to form hydrogen sulfide (H2S) . This conversion occurs at a consistent rate over a prolonged period of time, rendering DATS a good source of H2S . H2S is a cardioprotective agent that has antioxidant, anti-inflammatory, and anti-apoptotic effects .
Result of Action
The molecular and cellular effects of DATS’s action are significant. It has been shown to selectively kill cancerous cells in the prostate and breast, leaving healthy cells unharmed . This effect is attributed to increased ROS within cancer cells, increased number of cells that arrest in the G2 phase of mitosis, and increased caspase-3 activity . These effects appear to contribute to the apoptosis of cancer cells and a decrease in cancer cell proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DATS. For instance, the antifungal activity of DATS increases with the increase of its concentration in the organic phase . Furthermore, the conversion of DATS to H2S by glutathione in red blood cells occurs at a consistent rate over a prolonged period of time , suggesting that the metabolic environment can influence the action of DATS.
Analyse Biochimique
Biochemical Properties
Diallyl trisulfide interacts with various enzymes, proteins, and other biomolecules. It has been shown to increase reactive oxygen species (ROS) within cancer cells, promote an increase in caspase-3 activity , and decrease cytokines in in vivo and in vitro experiments . These interactions contribute to the apoptosis of cancer cells and a decrease in cancer cell proliferation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to selectively kill cancerous cells in the prostate and breast, leaving healthy cells unharmed . In addition, DATS can be metabolized by glutathione in red blood cells to form hydrogen sulfide (H2S), a cardioprotective agent that has antioxidant, anti-inflammatory, and anti-apoptotic effects .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It increases the formation and bioavailability of nitric oxide (NO) through the activation of the PI3K/Akt pathway . This negatively impacts mitochondrial functionality . DATS also activates the PPARγ pathway, leading to the negative regulation of the NF-κB signaling pathway and subsequent suppression of NF-κB-mediated inflammatory factors .
Temporal Effects in Laboratory Settings
In laboratory settings, DATS has been shown to have a dose-dependent in vitro antimicrobial effect on C. jejuni during a 24-hour treatment period . It also promotes DJ-1 protein translocation from the cytoplasm to the nucleus, suggesting that DJ-1 may function as a transcription factor or cofactor binding protein in the process of cell differentiation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, it has been shown to alleviate arthritis in mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been shown to decrease the levels of sphingosine, which is directly associated with bone metabolism . The level of sphingosine and relative abundance of Clostridium were found to be negatively correlated, indicating that bacteria may regulate bone reconstruction via influencing metabolites .
Transport and Distribution
It is known that DATS can be metabolized by glutathione in red blood cells to form hydrogen sulfide (H2S) .
Subcellular Localization
Current studies suggest that exposure of cells to low concentrations of DATS may promote DJ-1 protein translocation from the cytoplasm to the nucleus .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le trisulfure de diallyle peut être synthétisé par différentes méthodes. Une méthode courante implique la réaction de l'hydrosulfure de sodium avec le chloropropène en présence de thiosulfate de sodium pour former un sel de Bunte, qui est ensuite décomposé pour donner du trisulfure de diallyle . Les conditions réactionnelles impliquent généralement des températures allant de 30 à 50 °C et un processus de distillation sous vide pour purifier le produit .
Méthodes de production industrielle : Dans les milieux industriels, le trisulfure de diallyle est souvent produit en utilisant une méthode micellaire auto-assemblante. Cela implique l'utilisation de propylène glycol, d'alcool, de Tween 80 et d'eau pour créer une injection micellaire stable, ce qui permet d'éviter la dégradation et l'irritation associées au composé .
Analyse Des Réactions Chimiques
Types de réactions : Le trisulfure de diallyle subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .
Réactifs et conditions courants :
Substitution : Le composé peut subir des réactions de substitution avec des halogènes ou d'autres électrophiles pour former divers dérivés substitués.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent le disulfure de diallyle, le tétrasulfure de diallyle et divers sulfoxydes et sulfones .
4. Applications de la recherche scientifique
Le trisulfure de diallyle a une large gamme d'applications de recherche scientifique :
Médecine : Le trisulfure de diallyle s'est avéré prometteur dans le traitement du cancer en induisant sélectivement l'apoptose dans les cellules cancéreuses tout en épargnant les cellules saines.
5. Mécanisme d'action
Le trisulfure de diallyle exerce ses effets par le biais de plusieurs mécanismes :
Action antimicrobienne : Il perturbe la membrane cellulaire bactérienne et inhibe les voies métaboliques essentielles, ce qui entraîne la mort cellulaire.
Action anticancéreuse : Le composé augmente les espèces réactives de l'oxygène (ROS) dans les cellules cancéreuses, ce qui entraîne un arrêt du cycle cellulaire et l'apoptose.
Action cardioprotectrice : Le trisulfure de diallyle est métabolisé en sulfure d'hydrogène, qui active la voie PI3K/Akt, ce qui entraîne une augmentation de la production de monoxyde d'azote et une vasodilatation.
Applications De Recherche Scientifique
Diallyl trisulfide has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
Le trisulfure de diallyle fait partie d'un groupe de composés organosulfurés dérivés de l'ail, notamment le disulfure de diallyle et le tétrasulfure de diallyle .
Composés similaires :
Disulfure de diallyle : Ce composé a des propriétés antimicrobiennes et anticancéreuses similaires, mais il est moins puissant que le trisulfure de diallyle.
Tétrasulfure de diallyle : Il a une activité antimicrobienne plus forte mais est moins stable que le trisulfure de diallyle.
Unicité : Le trisulfure de diallyle est unique en raison de son équilibre entre stabilité et puissance, ce qui en fait un composé polyvalent pour diverses applications .
Propriétés
IUPAC Name |
3-(prop-2-enyltrisulfanyl)prop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10S3/c1-3-5-7-9-8-6-4-2/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAXRAHSPKWNCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSSSCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045972 | |
| Record name | Diallyl trisulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, yellow liquid with disagreeable odour | |
| Record name | Allitridin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031154 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Diallyl trisulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/153/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
112.00 to 120.00 °C. @ 16.00 mm Hg | |
| Record name | Allitridin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031154 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water and alcohol; miscible with ether | |
| Record name | Diallyl trisulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/153/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.135-1.170 | |
| Record name | Diallyl trisulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/153/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2050-87-5, 8008-99-9 | |
| Record name | Diallyl trisulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diallyl trisulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diallyl trisulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallyl trisulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.462 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Garlic, ext. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.426 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYL TRISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZO1U5A3XX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Allitridin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031154 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















